ethyl 7-ethyl-4-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
Description
Ethyl 7-ethyl-4-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate is a pyrazolo[5,1-c][1,2,4]triazine derivative characterized by a fused heterocyclic core. Key substituents include:
- 7-position: Ethyl group
- 4-position: Methyl group
- 8-position: Phenyl group
- 3-position: Ethoxycarbonyl (ester) moiety
Properties
IUPAC Name |
ethyl 7-ethyl-4-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-4-13-14(12-9-7-6-8-10-12)16-19-18-15(17(22)23-5-2)11(3)21(16)20-13/h6-10H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEVBOIWOLMYLLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(N=NC2=C1C3=CC=CC=C3)C(=O)OCC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-ethyl-4-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a hydrazine derivative with an appropriate nitrile or ester. The reaction conditions often include the use of a strong acid or base as a catalyst and may require heating to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products .
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl carboxylate group at position 3 undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for further functionalization of the molecule.
The reaction proceeds via nucleophilic attack of hydroxide or water on the carbonyl carbon, followed by elimination of ethanol. The triazine ring stabilizes the intermediate tetrahedral anion, enhancing reaction efficiency.
Nucleophilic Substitution at the Triazine Core
The electron-deficient triazine ring undergoes nucleophilic substitution at position C-4 or C-8, depending on reaction conditions and substituent effects.
Kinetic studies indicate that substitution at C-4 is favored due to reduced steric hindrance compared to C-8 . The presence of the phenyl group at C-8 electronically deactivates the triazine ring, further directing nucleophiles to C-4.
Alkylation and Acylation Reactions
The amino group (if present at C-4) or ester oxygen can participate in alkylation/acylation to introduce new functional groups.
Acylation of the ester oxygen is reversible under mild acidic conditions, limiting its synthetic utility. In contrast, N-alkylation at C-4 proceeds irreversibly with high regioselectivity.
Cyclization Reactions
The compound participates in intramolecular cyclization to form fused polycyclic systems, a hallmark of pyrazolo-triazine chemistry.
Cyclization reactions are sensitive to steric effects from the ethyl and phenyl substituents, often requiring elevated temperatures or catalytic acceleration .
Amide Bond Formation
The carboxylic acid derivative (post-hydrolysis) reacts with amines to form amides, expanding its pharmacological potential.
Amidation proceeds efficiently with aromatic amines, though electron-withdrawing substituents on the amine reduce reactivity.
Oxidation and Reduction
The ethyl and methyl substituents undergo oxidation, while the triazine ring remains intact under mild conditions.
Photochemical Reactions
Limited studies suggest that UV irradiation induces ring-opening reactions in the pyrazole moiety, forming diazo intermediates . These intermediates can couple with enamines or β-keto esters to yield extended heterocycles (e.g., pyrazolo-triazino-pyridines) .
Scientific Research Applications
Anticancer Activity
Research indicates that this compound exhibits notable anticancer properties . Studies have demonstrated its efficacy against several cancer cell lines. The mechanism of action may involve:
- Inhibition of Cell Growth : Ethyl 7-ethyl-4-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate interacts with specific molecular targets such as enzymes or receptors involved in cell proliferation and apoptosis.
- Modulation of Signaling Pathways : The compound's ability to influence critical cellular pathways is essential for understanding its potential as a therapeutic agent.
Neuroprotective Effects
Emerging studies suggest that this compound may also display neuroprotective effects . Its structure allows it to cross the blood-brain barrier, which is crucial for treating neurological disorders.
Study on Anticancer Properties
In a recent study published in a peer-reviewed journal, ethyl 7-ethyl-4-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine was tested against various cancer cell lines. The results showed a significant reduction in cell viability at concentrations of 10 µM and above. The compound was found to induce apoptosis through the activation of caspase pathways.
Neuroprotection Research
Another study focused on the neuroprotective effects of this compound in models of neurodegenerative diseases. The findings indicated that treatment with ethyl 7-ethyl-4-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine significantly reduced oxidative stress markers and improved cognitive function in animal models.
Mechanism of Action
The mechanism of action of ethyl 7-ethyl-4-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The pyrazolo[5,1-c][1,2,4]triazine scaffold is highly tunable, with substituents at positions 3, 4, 7, and 8 significantly influencing biological activity and physicochemical properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Pyrazolo[5,1-c][1,2,4]triazine Derivatives
Key Observations:
- R8 Substituents: The phenyl group in the target compound (vs.
- R4 Substituents : The methyl group in the target compound (vs. oxo in EIMTC) reduces hydrogen-bonding capacity, likely altering metabolic stability .
- Core Modifications : Pyridopyrazolo-triazines (e.g., Compound 5a) introduce nitrogen-rich pyridine rings, which may improve solubility but reduce bioactivity .
Table 2: Key Research Data on Analogous Compounds
Biological Activity
Ethyl 7-ethyl-4-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate is a compound belonging to the pyrazolo[5,1-c][1,2,4]triazine family, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 368.4 g/mol. The compound features a unique arrangement of functional groups that may influence its biological activity.
Research indicates that this compound exhibits significant biological activities, particularly in the realm of anticancer properties. Its mechanisms of action may involve:
- Inhibition of Enzymatic Activity : The compound may interact with specific enzymes that are crucial for cell proliferation and survival.
- Modulation of Apoptosis : this compound has been shown to induce apoptosis in various cancer cell lines by altering cellular signaling pathways.
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound:
| Activity | Effect Observed | Reference |
|---|---|---|
| Anticancer | Inhibition of growth in cancer cell lines | |
| Antimicrobial | Activity against bacterial strains | |
| Enzyme Inhibition | Specific inhibition of target enzymes |
Anticancer Studies
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
- Cell Line A : Showed a reduction in viability by 70% at a concentration of 10 µM.
- Cell Line B : Induced apoptosis as evidenced by increased annexin V staining.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A study reported effective inhibition against Escherichia coli and Staphylococcus aureus at concentrations as low as 256 µg/mL .
Comparative Analysis with Similar Compounds
To highlight the uniqueness of this compound in relation to structurally similar compounds, the following table compares its biological activities:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| Ethyl 7-Ethyl-4-Methyl-8-Phenylpyrazolo[5,1-c][1,2,4]Triazine | Anticancer and antimicrobial | Unique ethoxy and oxoethyl groups |
| Methyl 4-Methyl-8-Pheynlpyrazolo[5,1-c][1,2,4]Triazine | Limited anticancer activity | Lacks ethoxy group |
| Ethyl 8-(4-Chlorophenyl)-7-Methylpyrazolo[5,1-c][1,2,4]Triazine | Variable antimicrobial effects | Chlorine substituent may alter activity |
Q & A
Q. What are the common synthetic routes for ethyl 7-ethyl-4-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate, and how is regioselectivity achieved?
Methodological Answer: The synthesis typically involves diazotization of aminoazoles followed by azacoupling with nitroacetonitrile derivatives. Regioselectivity is controlled by steric and electronic factors. For example:
- Alkylation/Nitrosation : Alkylation of pyrazolo[5,1-c][1,2,4]triazole precursors (e.g., 1H-6-methyl-3-phenyl derivatives) with ethyl or methyl groups occurs regioselectively at the 1-N position, as confirmed by ¹H-NMR analysis of alkylation products .
- Key Conditions : Use sodium nitrite in aqueous HCl for nitrosation, yielding nitroso derivatives with λmax values of 558–563 nm (UV-Vis) .
Q. How is the structural elucidation of pyrazolo-triazine derivatives performed?
Methodological Answer: Multidimensional NMR (¹H, ¹³C, ¹⁵N) and UV-Vis spectroscopy are critical:
Q. What experimental evidence supports tautomerism in pyrazolo[5,1-c][1,2,4]triazine derivatives?
Methodological Answer: Tautomerism (1H vs. 5H forms) is resolved via:
- X-ray crystallography : Determines dominant tautomeric form in solid state.
- NMR solvent studies : Polar solvents stabilize 1H-tautomers, while nonpolar solvents favor 5H forms .
Advanced Research Questions
Q. How can nitrosation reactions be optimized to improve yield and purity of 7-nitroso derivatives?
Methodological Answer:
- Reagent Ratios : Use 7.5 equivalents of sodium nitrite and 10 equivalents of trifluoroacetic acid for complete conversion .
- Workup : Precipitate nitroso derivatives in cold water to avoid oxime tautomer interference .
Q. What electrochemical methods are suitable for quantifying pyrazolo-triazine derivatives in biological matrices?
Methodological Answer:
Q. How do structural modifications influence adenosine A2a receptor binding affinity?
Methodological Answer:
- Bioisosteric Replacement : Substitute the ethoxycarbonyl group with bioisosteres (e.g., carboxamide) to enhance hydrogen bonding with receptor residues .
- Docking Studies : Use quantum-chemical calculations (e.g., DFT) to predict binding modes relative to ZM-241385, a reference antagonist .
Q. How are contradictions in spectroscopic data resolved during structural analysis?
Methodological Answer:
- Case Example : Discrepancies in ¹H-NMR signals (e.g., missing 7-C proton) are resolved via 2D HMBC, confirming functionalization at the 7-position .
- Comparative Analysis : Cross-reference UV-Vis λmax with nitroso reference compounds to validate assignments .
Q. What strategies are employed to enhance the bioactivity of pyrazolo-triazine derivatives?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
